

7-Methoxy-2-naphthonitrile: Technical Monograph & Application Guide

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Compound of Interest

Compound Name: 7-Methoxy-2-naphthonitrile

CAS No.: 90381-43-4

Cat. No.: B3022563

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Executive Summary

7-Methoxy-2-naphthonitrile (CAS 90381-43-4) is a specialized naphthalene derivative characterized by a nitrile group at the C2 position and a methoxy group at the C7 position. While often overshadowed by its regioisomer—the Agomelatine intermediate (7-methoxy-1-naphthyl derivatives)—this compound serves as a critical pharmacophore scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment and acts as a vital reference standard for impurity profiling in the industrial synthesis of melatonergic drugs.^[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and its role in modern drug discovery.^[1]

Chemical Profile & Physicochemical Properties

The 2,7-substitution pattern of the naphthalene ring imparts unique electronic properties compared to the more common 1,7-isomers.^[1] The nitrile group serves as a versatile electron-withdrawing "handle" for further functionalization (e.g., reduction to amines, hydrolysis to acids, or cycloaddition to tetrazoles).^[1]

Table 1: Technical Specifications

Property	Data	Notes
Chemical Name	7-Methoxy-2-naphthonitrile	Also known as 2-Cyano-7-methoxynaphthalene
CAS Number	90381-43-4	Validated Registry Number
Molecular Formula	C ₁₂ H ₉ NO	
Molecular Weight	183.21 g/mol	
Structure	Naphthalene core, 2-CN, 7-OMe	Planar aromatic system
Appearance	Off-white to pale yellow crystalline solid	Typical of methoxynaphthalenes
Solubility	Soluble in DCM, CHCl ₃ , DMSO, EtOAc	Sparingly soluble in water
Key Functional Groups	Nitrile (-C≡N), Ether (-OCH ₃)	Nitrile stretch ~2220 cm ⁻¹ (IR)

Synthetic Routes & Process Chemistry

The synthesis of **7-Methoxy-2-naphthonitrile** requires precise regiocontrol to avoid contamination with the 1,7-isomer. Below are two primary routes: the Modern Triflate Displacement (recommended for high purity) and the Traditional Aromatization route.[\[1\]](#)

Route A: The Triflate Displacement Protocol (Recommended)

This method utilizes 7-Methoxy-2-naphthol as the starting material.[\[1\]](#) It is preferred for research and scale-up due to the high availability of the phenol precursor and the robustness of palladium-catalyzed cyanation.[\[1\]](#)

Reaction Scheme (DOT Visualization)



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Figure 1: Palladium-catalyzed synthesis of **7-Methoxy-2-naphthonitrile** via triflate activation.

Detailed Protocol

Step 1: Synthesis of 7-Methoxy-2-naphthyl Triflate

- Setup: Charge a dry round-bottom flask with 7-Methoxy-2-naphthol (1.0 eq) and anhydrous dichloromethane (DCM).
- Base Addition: Add Pyridine (2.5 eq) and cool the solution to 0°C under nitrogen.
- Activation: Dropwise add Triflic Anhydride (Tf₂O) (1.2 eq).^[1] The reaction is exothermic; maintain internal temp < 5°C.^[1]
- Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of starting phenol).^[1]
- Workup: Quench with ice water. Extract with DCM.^[1] Wash organics with dilute HCl (to remove pyridine), then brine.^[1] Dry over MgSO₄ and concentrate.
 - Checkpoint: The triflate is a stable intermediate but should be used promptly.^[1]

Step 2: Pd-Catalyzed Cyanation

- Reagents: Dissolve the triflate intermediate in anhydrous DMF (Dimethylformamide).
- Catalyst System: Add Zinc Cyanide (Zn(CN)₂) (0.6 eq - caution: toxic) and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).^[1]
- Reaction: Degas the mixture with nitrogen for 15 minutes. Heat to 85°C for 4–6 hours.^[1]
- Workup: Cool to RT. Dilute with EtOAc and wash with 2M Ammonium Hydroxide (to chelate zinc salts), then water and brine.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 9:1).

Applications in Drug Development

HIV Research (NNRTIs)

7-Methoxy-2-naphthonitrile serves as a critical scaffold for Diarylpyrimidine (DAPY) analogues.[1] The 2-naphthyl wing provides enhanced hydrophobic interaction with the non-nucleoside binding pocket of HIV-1 Reverse Transcriptase, specifically targeting the Tyr181 and Tyr188 residues.[1]

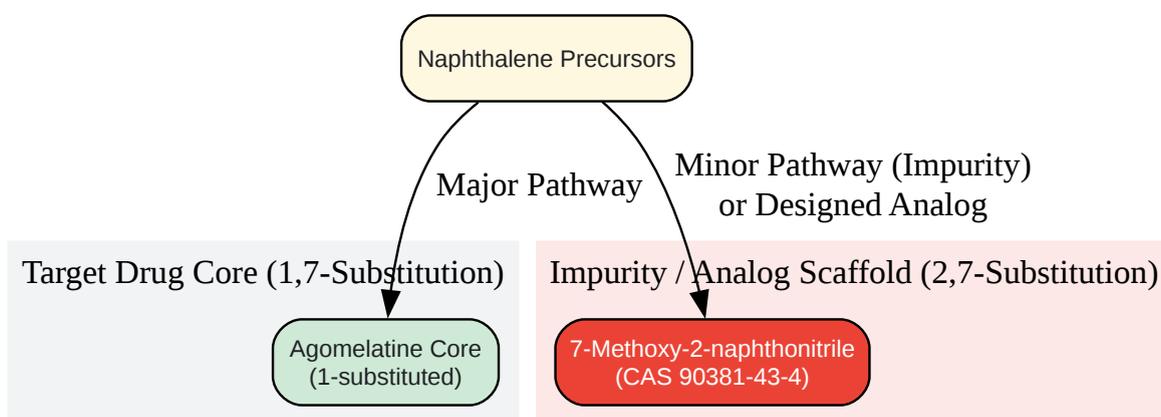
- Mechanism: The nitrile group acts as a hydrogen bond acceptor, while the methoxy group modulates lipophilicity.[1]
- Reference: Derivatives of this core have shown nanomolar activity against wild-type HIV-1. [1][2]

Agomelatine Impurity Profiling (Regioisomer Control)

Agomelatine (Valdoxan) is an antidepressant with the structure N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide.[1]

- The Problem: Industrial synthesis often starts from 7-methoxy-1-tetralone.[1][3][4][5] If the starting material contains 7-methoxy-2-tetralone (an isomer), it leads to the formation of the 2-substituted analog.[1]
- The Solution: CAS 90381-43-4 is synthesized and used as a Reference Standard to quantify this specific regioisomer impurity using HPLC.[1] Ensuring <0.1% of the 2-isomer is critical for regulatory compliance (ICH Q3A guidelines).[1]

Regioisomer Comparison (DOT Visualization)



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Figure 2: Structural relationship between the Agomelatine core and the **7-Methoxy-2-naphthonitrile** scaffold.

Analytical Characterization

To validate the identity of CAS 90381-43-4, researchers should look for the following spectral signatures:

- ^1H NMR (CDCl_3 , 400 MHz):
 - Aromatic Region: A distinct set of signals for the naphthalene protons.[1] The H-1 proton (singlet-like) will appear downfield due to the adjacent nitrile group.[1] The H-8 proton (ortho to methoxy) will be shielded.[1]
 - Methoxy Group: A sharp singlet at δ 3.9–4.0 ppm.[1]
 - Pattern: Look for a 6-proton aromatic system. The 2,7-substitution pattern creates a symmetry that distinguishes it from the 1,7-isomer (which often shows more complex splitting due to steric crowding at the 1-position).[1]
- IR Spectroscopy:
 - Nitrile ($-\text{C}\equiv\text{N}$): Sharp, distinct band at 2215–2225 cm^{-1} .[1]

- Ether (C-O-C): Strong bands at 1200–1275 cm^{-1} .[\[1\]](#)
- Mass Spectrometry (ESI/GC-MS):
 - Molecular Ion: $[\text{M}]^+ = 183.1 \text{ m/z}$.[\[1\]](#)
 - Fragmentation: Loss of methyl radical ($[\text{M}-15]^+$) is common for methoxy-naphthalenes.[\[1\]](#)

Safety & Handling

- Hazard Classification:
 - Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[\[1\]](#)
 - Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[\[1\]](#)
 - Nitrile Hazard: Metabolically, nitriles can release cyanide ions; however, aromatic nitriles are generally more stable.[\[1\]](#) Treat with caution.
- Storage: Store in a cool, dry place (2–8°C recommended for long-term reference standards) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methoxy group.

References

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